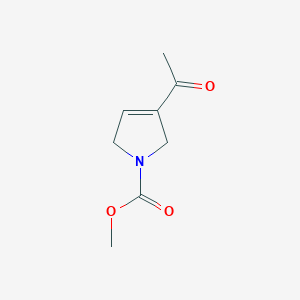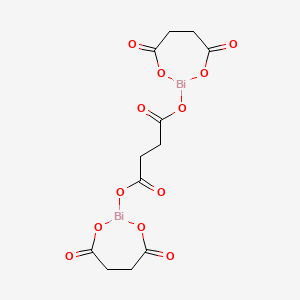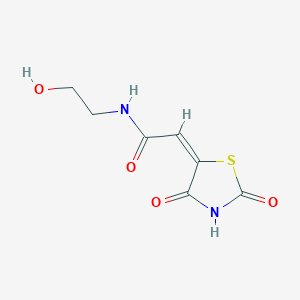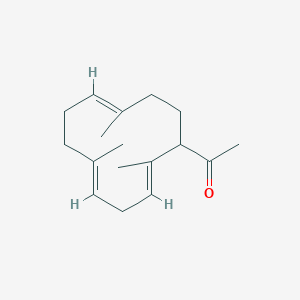
2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the fragrance structural group Alkyl Cyclic Ketones and is known for its distinctive odor described as ambergris, woody, cedar, dry tobacco, and musk.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone involves the reaction of acetic acid anhydride with 1,5,10-trimethyl-1,5,9-cyclododecatriene. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the pyrolysis of wood or coal, which is a common method for producing various cyclic ketones. Additionally, it can be synthesized through the catalytic combustion of methane and steam or the reaction of carbon monoxide and hydrogen.
化学反应分析
Types of Reactions
2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and acids.
Major Products Formed
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction typically yields alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
科学研究应用
2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the fragrance industry due to its unique odor profile and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. These interactions can lead to various biochemical and physiological responses.
相似化合物的比较
Similar Compounds
2,6,10-Trimethylcyclododeca-2,5,9-trien-1-yl ketone: Another member of the Alkyl Cyclic Ketones group with similar structural features.
1,5,9-Trimethyl-1,5,9-cyclododecatriene: A related compound with a similar cyclic structure but different functional groups.
Uniqueness
2,5,10-Trimethyl-2,5,9-cyclododecatrien-1-YL methyl ketone is unique due to its specific odor profile and its versatility in undergoing various chemical reactions. Its distinct structure allows for a wide range of applications in different fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C17H26O |
|---|---|
分子量 |
246.4 g/mol |
IUPAC 名称 |
1-[(2E,5E,9E)-2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl]ethanone |
InChI |
InChI=1S/C17H26O/c1-13-7-5-8-14(2)11-12-17(16(4)18)15(3)10-6-9-13/h8-10,17H,5-7,11-12H2,1-4H3/b13-9+,14-8+,15-10+ |
InChI 键 |
QWAUHUKNKGMBBD-HZIMSJNISA-N |
手性 SMILES |
C/C/1=C\CC/C(=C/C/C=C(/C(CC1)C(=O)C)\C)/C |
规范 SMILES |
CC1=CCCC(=CCC=C(C(CC1)C(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-Methyl-3-[(2-methyl-4-nitrosopyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13816471.png)
![Acenaphtho[5,4-d][1,3]thiazole](/img/structure/B13816480.png)
![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)
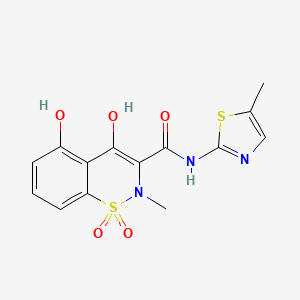
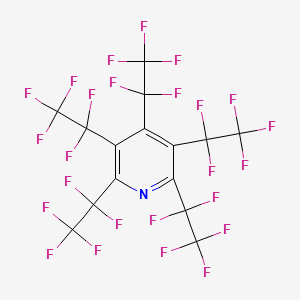
![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)
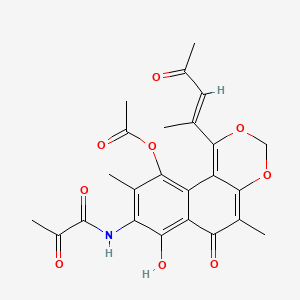
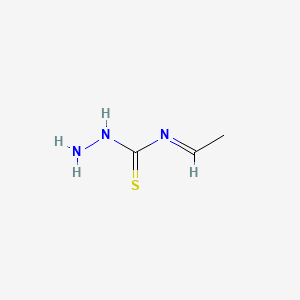
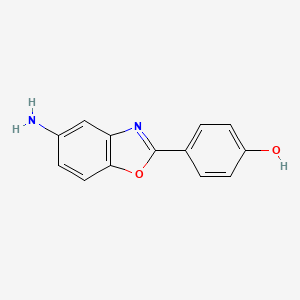
![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)
